molecular formula C26H30N2O5S B379112 N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B379112
M. Wt: 482.6g/mol
InChI Key: XMGDIICUPGXKQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with an appropriate amine to form the benzylamino intermediate. This intermediate is then subjected to cyclization reactions with thiophene derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiophene-3-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid: Another related compound with a similar core structure.

Uniqueness

N-(2,5-DIMETHOXYPHENYL)-2-{[(2,3-DIMETHOXYPHENYL)METHYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to the presence of the 2,3-dimethoxybenzylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H30N2O5S

Molecular Weight

482.6g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[(2,3-dimethoxyphenyl)methylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H30N2O5S/c1-30-17-12-13-20(31-2)19(14-17)28-25(29)23-18-9-5-6-11-22(18)34-26(23)27-15-16-8-7-10-21(32-3)24(16)33-4/h7-8,10,12-14,27H,5-6,9,11,15H2,1-4H3,(H,28,29)

InChI Key

XMGDIICUPGXKQQ-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)NCC4=C(C(=CC=C4)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)NCC4=C(C(=CC=C4)OC)OC

Origin of Product

United States

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